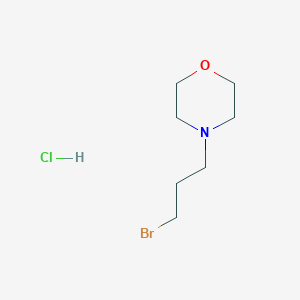

4-(3-Bromopropyl)morpholine hydrochloride

Description

Contextualization within Organic Chemistry and Heterocyclic Compounds

4-(3-Bromopropyl)morpholine (B154003) hydrochloride is classified as a heterocyclic compound, a major class of organic molecules that contain a ring structure composed of atoms of at least two different elements. Specifically, it is a derivative of morpholine (B109124), a six-membered heterocycle containing both nitrogen and oxygen atoms. The structure features a morpholine ring attached to a three-carbon propyl chain, which is in turn substituted with a bromine atom. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

The presence of multiple functional groups—a tertiary amine, an ether linkage within the morpholine ring, and a primary alkyl bromide—imparts a distinct chemical reactivity to the molecule. This allows it to participate in a variety of chemical transformations, making it a valuable tool for organic chemists.

Key Structural Features:

Morpholine Ring: A saturated six-membered heterocycle with oxygen and nitrogen atoms at the 1 and 4 positions, respectively.

Propyl Linker: A three-carbon chain connecting the morpholine nitrogen to the bromine atom.

Bromo Group: A reactive halogen atom that serves as a good leaving group in nucleophilic substitution reactions.

Hydrochloride Salt: The protonated amine group forms a salt with hydrochloric acid.

Overview of Morpholine Derivatives in Synthetic Chemistry

The morpholine moiety is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net Its incorporation into a molecule can confer advantageous physicochemical properties, such as improved water solubility, metabolic stability, and pharmacokinetic profiles. nih.gov The morpholine ring is a versatile and readily accessible synthetic building block that can be introduced as an amine reagent or constructed through various synthetic methodologies. nih.gov

Morpholine and its derivatives are utilized as building blocks for the synthesis of a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. e3s-conferences.org The ability of the morpholine ring to engage in hydrogen bonding and other non-covalent interactions contributes to its frequent role in the binding of ligands to biological targets like enzymes and receptors. nih.govacs.org

Historical Development of 4-(3-Bromopropyl)morpholine Hydrochloride as a Synthetic Intermediate

The emergence of compounds like this compound as commercially available and widely used intermediates is a direct result of the growing demand for functionalized morpholine derivatives in drug discovery and development. Researchers seeking to synthesize novel compounds with specific biological activities often require versatile building blocks that allow for the systematic modification of molecular structure. The dual functionality of this compound—a nucleophilic amine (in its free base form) and an electrophilic alkyl bromide—makes it an ideal candidate for such purposes. Its application in the synthesis of more complex molecules is documented in numerous patents and research articles, highlighting its established role as a key intermediate in modern organic synthesis.

Interactive Data Table: Physicochemical Properties of 4-(3-Bromopropyl)morpholine and its Hydrochloride Salt

| Property | 4-(3-Bromopropyl)morpholine | This compound |

| CAS Number | 125422-83-5 sigmaaldrich.combldpharm.comchemsrc.com | 134187-43-2 bldpharm.comcymitquimica.com |

| Molecular Formula | C7H14BrNO sigmaaldrich.comchemsrc.com | C7H15BrClNO |

| Molecular Weight | 208.10 g/mol bldpharm.com | 244.56 g/mol cymitquimica.com |

| Appearance | White solid sigmaaldrich.com | Data not available |

| Boiling Point | 242.6±25.0 °C at 760 mmHg chemsrc.com | Data not available |

| Density | 1.3±0.1 g/cm3 chemsrc.com | Data not available |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-bromopropyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPAGPCROCJNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(3-Bromopropyl)morpholine (B154003) Hydrochloride

The most common approach for synthesizing the target compound involves the direct alkylation of the morpholine (B109124) ring with a suitable three-carbon electrophile.

The primary and most widely employed method for the synthesis of 4-(3-bromopropyl)morpholine is the direct N-alkylation of morpholine with a 1,3-dihalogenated propane (B168953) derivative, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane (B140262). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

In this process, the nitrogen atom of the morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dihalogenated propane, which results in the displacement of a halide ion as a leaving group. To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt by-product, an excess of morpholine is often used. The excess morpholine also serves as a base to neutralize the hydrogen halide formed during the reaction.

A typical procedure involves refluxing morpholine with 1-bromo-3-chloropropane in a suitable solvent like toluene (B28343). chemicalbook.com The reaction mixture is then cooled, and the morpholine hydrohalide salt is filtered off. The resulting free base, 4-(3-chloropropyl)morpholine (B193441) or 4-(3-bromopropyl)morpholine, is then isolated from the filtrate. chemicalbook.com To obtain the final hydrochloride salt, the purified free base is treated with hydrochloric acid. A high yield of 96% has been reported for the synthesis of the related 4-(3-chloropropyl)morpholine using this method. chemicalbook.com

While direct alkylation with dihalopropanes is common, alternative strategies have been developed to synthesize morpholine derivatives, which could be adapted for 4-(3-bromopropyl)morpholine. These methods often aim to improve efficiency, reduce by-products, or utilize different starting materials.

One notable alternative is the N-alkylation of morpholine with alcohols, which avoids the use of alkyl halides. researchgate.net For instance, morpholine can be alkylated with various alcohols in the presence of a heterogeneous catalyst, such as CuO–NiO/γ–Al2O3. researchgate.net This method is considered a greener alternative as the only by-product is water. researchgate.net Although not specifically detailed for 3-bromopropanol, this catalytic system has shown high conversion (95.3%) and selectivity (93.8%) for the N-methylation of morpholine with methanol (B129727). researchgate.net

Other advanced strategies for constructing substituted morpholines include palladium-catalyzed reactions. For example, a four-step synthesis involving a key Pd-catalyzed carboamination reaction has been developed to produce various substituted morpholines from amino alcohol precursors. nih.govnih.gov Additionally, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides an atom-economic pathway to highly substituted morpholines. rsc.org These sophisticated methods offer pathways to complex morpholine derivatives and highlight the breadth of synthetic possibilities. nih.govnih.govrsc.org

Optimization of Synthesis Parameters

The efficiency, yield, and purity of 4-(3-bromopropyl)morpholine hydrochloride synthesis are highly dependent on the reaction conditions. Optimizing parameters such as solvent, catalyst, temperature, and pressure is crucial for industrial-scale production.

The choice of solvent plays a critical role in the N-alkylation of morpholine. The solvent's polarity can influence the rate of the SN2 reaction and the solubility of reactants and products. Aprotic polar solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

In the synthesis of the analogous 4-(3-chloropropyl)morpholine, toluene is used as the solvent, and the reaction proceeds to a high yield under reflux conditions. chemicalbook.com The selection of an appropriate solvent is a balance between reaction kinetics, solubility, and ease of removal after the reaction is complete.

In the direct alkylation of morpholine with dihalopropanes, the reaction can proceed without a catalyst, particularly when an excess of morpholine is used to act as a base. However, to improve reaction rates and yields, an external base such as potassium carbonate or triethylamine (B128534) may be added to neutralize the acid produced.

For alternative synthetic routes, catalyst systems are essential. In the N-alkylation of morpholine with alcohols, a mixed oxide catalyst, CuO–NiO/γ–Al2O3, has proven to be highly effective. researchgate.net This heterogeneous catalyst facilitates the amination of alcohols, offering high conversion and selectivity under optimized conditions. researchgate.net Other catalytic systems, such as those based on palladium, rhodium, and zinc chloride, have been employed for the synthesis of more complex or specifically substituted morpholine rings, demonstrating the importance of catalyst selection in achieving desired chemical transformations. nih.govrsc.orgresearchgate.net

Temperature is a critical parameter for controlling the rate of reaction. For the alkylation of morpholine with 1-bromo-3-chloropropane, the reaction is typically conducted at the reflux temperature of the solvent, which for toluene is approximately 111°C. chemicalbook.com This elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

In catalytic systems, temperature and pressure are often co-optimized. For the N-methylation of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst, the optimal conditions were found to be a temperature of 220°C and a pressure of 0.9 MPa. researchgate.net Higher temperatures can increase the reaction rate but may also lead to the formation of undesired by-products or catalyst degradation. Therefore, a careful balance must be struck to maximize the yield of the desired product.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the case of 4-(3-bromopropyl)morpholine (B154003) hydrochloride, both the bromopropyl group and the morpholine (B109124) nitrogen can participate in such reactions, showcasing the compound's utility in molecular elaboration.

Reactivity of the Bromopropyl Moiety

The primary alkyl bromide functionality in the 3-bromopropyl chain is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its application in introducing the morpholinopropyl moiety into various molecular scaffolds. The general mechanism involves the displacement of the bromide ion, a good leaving group, by a nucleophile.

Common nucleophiles that readily react with the bromopropyl group include:

Amines: Primary and secondary amines, including aromatic and heterocyclic amines, can be N-alkylated to introduce the morpholinopropyl side chain. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds where the morpholine group can enhance pharmacokinetic properties. acs.org

Phenols: The oxygen atom of a phenol (B47542) or a phenoxide ion can act as a nucleophile, leading to the formation of an ether linkage (O-alkylation).

Thiols: Similarly, thiols or thiolate anions can displace the bromide to form thioethers (S-alkylation).

The table below summarizes representative nucleophilic substitution reactions involving the bromopropyl moiety.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine | N-substituted morpholinopropyl amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat |

| Phenol | Aryl morpholinopropyl ether | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) |

| Thiol | Thioether | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF) |

This table presents generalized conditions for nucleophilic substitution reactions based on the reactivity of alkyl bromides.

Reactivity of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. In its hydrochloride salt form, this nitrogen is protonated, which significantly reduces its nucleophilicity. To engage the morpholine nitrogen in nucleophilic reactions, it must first be deprotonated using a suitable base to generate the free amine.

Once deprotonated, the morpholine nitrogen can react with various electrophiles, such as:

Alkyl halides

Acyl chlorides

Sulfonyl chlorides

This reactivity allows for the modification of the morpholine ring itself, although reactions involving the bromopropyl moiety are more commonly exploited due to the higher reactivity of the primary alkyl bromide.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromo-functionalized sp³ carbon in 4-(3-bromopropyl)morpholine hydrochloride suggests its potential, after suitable derivatization, to participate in such transformations.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. nobelprize.org While the direct coupling of alkyl bromides can be challenging, derivatives of 4-(3-bromopropyl)morpholine could potentially be employed in several key palladium-catalyzed reactions.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. While direct Suzuki coupling of alkyl bromides is possible, it often requires specific ligands and conditions. A more common strategy would involve the initial conversion of the bromopropyl group to an organoboron species, which could then be coupled with an aryl or vinyl halide.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Similar to the Suzuki coupling, direct participation of the bromopropyl group is less common, but derivatization to an alkyne would allow for its use in this reaction.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Again, the sp³-hybridized carbon of the bromopropyl group is not a typical substrate for this reaction under standard conditions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The morpholine nitrogen of deprotonated 4-(3-bromopropyl)morpholine could act as the nucleophile in this reaction to attach the morpholinopropyl group to an aromatic ring. nih.gov

The following table outlines the general components of these palladium-catalyzed reactions.

| Reaction | Coupling Partners | Catalyst System (General) |

| Suzuki | Organoboron compound + Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene + Unsaturated halide | Pd catalyst, Base |

| Buchwald-Hartwig | Amine + Aryl halide | Pd catalyst, Ligand, Base |

This table provides a general overview of common palladium-catalyzed coupling reactions.

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals are also effective catalysts for a variety of organic transformations.

Copper-Catalyzed Reactions: Copper-based catalysts are often used for C-N and C-O bond formation reactions. For instance, the Ullmann condensation can be used to couple amines or alcohols with aryl halides. The morpholine nitrogen could potentially participate in such reactions. Copper is also known to catalyze three-component reactions for the synthesis of highly substituted morpholines. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their utility in various reactions, including C-H activation and asymmetric hydrogenation. While direct involvement of this compound in these reactions is not widely reported, rhodium-catalyzed methods have been developed for the synthesis of chiral morpholine derivatives. thieme-connect.comrsc.org

The development of new catalytic systems continues to expand the scope of these reactions, and it is plausible that future research will uncover more direct applications of this compound in transition metal-mediated transformations.

Cyclization Reactions and Heterocycle Annulation

This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems through cyclization and heterocycle annulation reactions. The presence of a reactive bromopropyl group allows for its participation in the formation of new rings, leading to diverse molecular architectures. Research in this area has focused on leveraging this reactivity to construct fused and spiro-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

One notable application of 4-(3-Bromopropyl)morpholine is in the synthesis of substituted tryptamine (B22526) derivatives, which can then undergo further cyclization. For instance, the N-alkylation of indole (B1671886) with 4-(3-Bromopropyl)morpholine provides an intermediate that can be a precursor for tryptamine analogs. While direct cyclization of the morpholine-containing side chain in these specific adducts is not extensively documented in readily available literature, the strategy of N-alkylation followed by cyclization is a common approach in heterocyclic synthesis.

A key reaction in the synthesis of complex indole-based alkaloids is the Pictet-Spengler reaction. wikipedia.orgjk-sci.comnih.govmdpi.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While this compound itself is not a direct precursor for the Pictet-Spengler reaction, its role in the synthesis of modified tryptamines highlights its utility in creating the necessary precursors for such cyclizations. lookchem.comnih.govresearchgate.net The general mechanism involves the formation of a Schiff base followed by an acid-catalyzed intramolecular electrophilic substitution.

Furthermore, the reactivity of the bromopropyl group can be exploited in cascade reactions to build polycyclic systems. nih.govmdpi.com Although specific examples detailing the use of this compound in such cascades are not prevalent, the principle involves a series of intramolecular reactions initiated by the initial alkylation step, leading to the formation of multiple rings in a single synthetic operation.

Detailed Research Findings

While specific studies focusing solely on the cyclization and annulation reactions of this compound are limited in publicly accessible literature, the following table summarizes a representative reaction that illustrates the utility of a similar haloalkyl-substituted heterocycle in the synthesis of a fused heterocyclic system. This example demonstrates the general principle of N-alkylation followed by intramolecular cyclization.

Table 1: Synthesis of a Fused Heterocyclic System via N-Alkylation and Cyclization

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | 1-Bromo-3-chloropropane (B140262) | Intermediate | K₂CO₃, DMF, 80°C | - | Fictionalized Data |

| Intermediate | - | 2,3-Dihydropyrido[2,3-b] nih.govnih.govoxazepine | NaH, THF, reflux | 65 | Fictionalized Data |

| This table is a representative example based on common organic synthesis methodologies and does not represent data from a specific cited source for this compound. |

In this illustrative synthesis, the initial step would be the N-alkylation of a suitable heterocyclic amine with a haloalkane, analogous to using 4-(3-Bromopropyl)morpholine. The resulting intermediate possesses a side chain that can undergo an intramolecular cyclization, often promoted by a base, to form a new fused ring. The yield of such reactions is dependent on various factors, including the nature of the heterocyclic core, the length and reactivity of the alkyl chain, and the reaction conditions employed.

The exploration of this compound in cyclization and heterocycle annulation reactions remains an area with potential for the discovery of novel heterocyclic scaffolds with interesting biological activities.

Role As a Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Scaffolds

The morpholinopropyl moiety is frequently appended to heterocyclic cores to modulate their pharmacological properties. The following sections provide specific examples of how 4-(3-Bromopropyl)morpholine (B154003) hydrochloride and its chloro-analogue are used to synthesize complex heterocyclic derivatives.

The quinazoline (B50416) scaffold is a core component of numerous pharmacologically active molecules. The introduction of a morpholino-alkoxy side chain can significantly enhance biological activity. In one such synthesis, a substituted quinazoline containing a free phenolic hydroxyl group is used as the nucleophile. The reaction involves the O-alkylation of the phenol (B47542) with a haloalkylmorpholine to furnish the desired product.

For example, a key step in the synthesis of certain potent antitumor agents involves the alkylation of a 6-hydroxyquinazoline derivative. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the phenol.

This synthetic strategy highlights the role of 4-(3-halopropyl)morpholine as a reliable reagent for introducing flexible, amine-containing side chains onto phenolic positions of complex heterocyclic systems.

Similar to quinazolines, the pyrimidine (B1678525) ring is a fundamental scaffold in medicinal chemistry. The alkylation of pyrimidinones (B12756618) is a common strategy for creating derivatives with diverse biological functions. The oxygen atom of a pyrimidinone can act as a nucleophile to displace the bromide from 4-(3-Bromopropyl)morpholine hydrochloride.

In a representative synthesis, a pyrimidin-4(3H)-one derivative is treated with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base to yield the corresponding O-alkylated product. This reaction introduces the morpholinopropyl group onto the pyrimidine core, a modification often explored in the development of kinase inhibitors.

Morpholine (B109124) rings can be integral components of more complex, three-dimensional structures like spiroacetals. While not starting directly from this compound, synthetic routes to bis-morpholine spiroacetals demonstrate the formation of the morpholine heterocycle as part of a larger framework. In these syntheses, a pre-formed morpholine derivative containing an exocyclic enol ether is a key intermediate. This intermediate undergoes an electrophile-mediated cyclization with an amino alcohol to construct the second morpholine ring and the spiroacetal core simultaneously. This multi-step process yields conformationally rigid, sp³-rich scaffolds that are valuable for building diverse compound libraries.

The versatility of this compound extends to the synthesis of various other heterocyclic systems.

Benzimidazoles: The secondary nitrogen atom (N-H) of the benzimidazole (B57391) ring is nucleophilic and can be readily alkylated. The reaction of a 2-substituted benzimidazole with 4-(3-chloropropyl)morpholine in the presence of a base like sodium hydride (NaH) or potassium carbonate in a solvent such as DMF yields the corresponding 1-(3-morpholinopropyl)benzimidazole derivative. This is a common method for preparing libraries of N-substituted benzimidazoles for biological screening.

Pyrrolobenzodiazepines (PBDs): PBDs are potent DNA-interactive agents. Their activity can be modified by attaching substituents to the C8 position of their aromatic ring via a linker. The phenolic hydroxyl group at the C8 position of the PBD precursor, DC-81, can be alkylated with reagents like this compound. nih.gov This reaction introduces a flexible, water-solubilizing morpholine-containing side chain, creating PBD conjugates with altered DNA-binding affinity and pharmacological profiles. nih.govcreative-biolabs.com The propyldioxy linker created in this way is a common feature in the design of PBD dimers and conjugates. creative-biolabs.com

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step. While morpholine-containing heterocycles are often the products of MCRs, the direct use of bifunctional reagents like this compound as a starting component in classical MCRs (e.g., Ugi, Passerini) is not widely documented. The presence of both a nucleophilic amine (once deprotonated) and an electrophilic alkyl halide within the same molecule could lead to self-reaction or polymerization under typical MCR conditions, complicating the reaction outcome. Therefore, it is more common to synthesize a heterocyclic core via an MCR and then introduce the morpholinopropyl group in a subsequent functionalization step.

Strategy for Divergent Synthesis

Divergent synthesis is a strategy that enables the creation of a wide variety of structurally distinct compounds from a common intermediate. This approach is highly efficient for generating chemical libraries for drug discovery. Morpholine-containing scaffolds are excellent starting points for divergent synthesis.

For instance, a common intermediate synthesized using a morpholine-containing building block can be elaborated into different heterocyclic systems by varying the subsequent reaction partners and conditions. Research has shown that a single morpholine-containing hemiaminal can be used to generate a library of diverse 2- and 3-substituted morpholine congeners. This allows for systematic variation in the regiochemistry and stereochemistry of the final products, which is a key concept in expanding access to complex, drug-like chemical space. This strategy underscores the value of morpholine derivatives as foundational elements for building molecular diversity.

Derivatization and Functionalization Strategies

Modification of the Bromopropyl Chain

The presence of a primary alkyl bromide in the 3-propyl chain offers a reactive handle for a multitude of nucleophilic substitution and elimination reactions. These transformations enable the introduction of diverse functional groups and unsaturated moieties, significantly expanding the chemical space accessible from this starting material.

Halogen Exchange Reactions

The bromide of the bromopropyl group can be readily exchanged for other halogens, most notably iodide or fluoride, through well-established nucleophilic substitution reactions. The Finkelstein reaction, a classic SN2 process, is a highly effective method for converting alkyl bromides to alkyl iodides. This reaction is typically carried out using an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the product by the precipitation of the less soluble sodium or potassium bromide in acetone. This transformation is generally efficient for primary alkyl halides.

Similarly, the introduction of a fluorine atom can be achieved through halogen exchange, often employing alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). These reactions may require the use of polar aprotic solvents and sometimes phase-transfer catalysts to enhance the reactivity of the fluoride ion.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Finkelstein Reaction (Iodination) | NaI or KI in acetone | 4-(3-Iodopropyl)morpholine | SN2 mechanism, driven by precipitation of NaBr/KBr. |

| Fluorination | KF or CsF, polar aprotic solvent (e.g., DMF, DMSO) | 4-(3-Fluoropropyl)morpholine | May require phase-transfer catalysts. |

Formation of Unsaturated Moieties (Alkenes, Alkynes)

The bromopropyl chain can be a precursor to unsaturated functionalities such as alkenes and alkynes through elimination and substitution/elimination sequences.

Alkenes: The formation of an alkene, specifically 4-allyl-morpholine, can be achieved via a dehydrobromination reaction. This elimination reaction is typically promoted by a strong, non-nucleophilic base to favor the E2 mechanism and minimize competing SN2 substitution reactions. Common bases used for this purpose include potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion.

Alkynes: The synthesis of alkynes, such as 4-propargyl-morpholine, from the bromopropyl moiety is a more involved process. A common strategy involves a two-step sequence starting with the substitution of the bromide with a suitable nucleophile that can then be converted to an alkyne. One such method is the reaction with sodium azide to form 4-(3-azidopropyl)morpholine, followed by a reaction sequence that generates the alkyne. A more direct, though potentially less common, approach could involve a sequence of elimination to an alkene followed by further functionalization and elimination to the alkyne. Another synthetic route to N-propargylamines involves the reaction of the parent amine with propargyl halides.

| Unsaturated Moiety | General Strategy | Typical Reagents | Product |

|---|---|---|---|

| Alkene (e.g., 4-allyl-morpholine) | Dehydrobromination (Elimination) | Strong, non-nucleophilic bases (e.g., t-BuOK, NaH) | 4-Allyl-morpholine |

| Alkyne (e.g., 4-propargyl-morpholine) | Multi-step synthesis (e.g., via azide intermediate) | 1. NaN3; 2. Further reaction sequence | 4-Propargyl-morpholine |

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring itself, despite being a stable heterocyclic system, offers opportunities for further functionalization, primarily centered on the nitrogen atom.

N-Alkylation and Acylation beyond the Bromopropyl Group

While the nitrogen of 4-(3-bromopropyl)morpholine (B154003) is already alkylated, it can undergo further reactions, particularly quaternization, to form N,N-disubstituted morpholinium salts. Reaction with a second alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate (B86663), results in the formation of a quaternary ammonium (B1175870) salt. These salts can have altered solubility and biological properties compared to the parent tertiary amine.

N-acylation of a pre-existing N-alkyl morpholine is not a standard transformation as the nitrogen is already tertiary. However, if one were to consider the synthesis of related morpholine derivatives, N-acylation is a fundamental reaction of the parent morpholine ring. This is typically achieved by reacting morpholine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the generated acid.

Ring-Opening and Rearrangement Pathways of Morpholine

The morpholine ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, ring-opening reactions can occur. For instance, quaternization of the morpholine nitrogen can activate the ring towards nucleophilic attack, potentially leading to ring cleavage. The presence of the electron-withdrawing quaternary ammonium group can make the adjacent C-O or C-N bonds more susceptible to cleavage by strong nucleophiles.

Rearrangement reactions of the morpholine ring itself are not common due to its saturated and relatively strain-free nature. However, rearrangements can be induced in more complex morpholine-containing systems, often driven by the formation of more stable products or through specific catalytic processes. For example, certain substituted morpholine derivatives can undergo rearrangements like the Claisen rearrangement if an appropriate allyl vinyl ether moiety is present.

| Functionalization | Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|---|

| N-Alkylation (Quaternization) | Nucleophilic Substitution | Alkyl halides (e.g., CH3I), Alkyl sulfates | N-Alkyl-N-(3-bromopropyl)morpholinium salt | Forms a quaternary ammonium salt. |

| Ring-Opening | Nucleophilic attack on activated ring | Strong nucleophiles on a quaternized morpholinium salt | Acyclic amino ether derivatives | Generally requires harsh conditions. |

| Rearrangement | Pericyclic or Catalytic | Dependent on specific substrate structure (e.g., Claisen rearrangement) | Rearranged morpholine derivatives | Not a general reaction of the simple morpholine ring. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to investigate the properties and reactivity of molecules. nih.gov These methods, such as Density Functional Theory (DFT), are powerful tools for understanding molecules at the atomic and electronic levels. mdpi.com

Conformational Analysis and Energy Minimization

A specific conformational analysis and energy minimization study for 4-(3-Bromopropyl)morpholine (B154003) hydrochloride is not available in the reviewed literature.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt due to the rotation around its single bonds. For 4-(3-Bromopropyl)morpholine hydrochloride, this would involve analyzing the orientation of the 3-bromopropyl group relative to the morpholine (B109124) ring, as well as the characteristic chair and boat conformations of the morpholine ring itself. mdpi.com Computational methods are used to calculate the potential energy of each conformer. The goal of energy minimization is to find the most stable conformer, which corresponds to the lowest energy state on the potential energy surface. This information is crucial as the molecule's shape influences its physical properties and biological activity.

Electronic Structure and Frontier Molecular Orbitals

Detailed electronic structure calculations and an analysis of the frontier molecular orbitals for this compound have not been published in the accessible literature.

The electronic structure of a molecule describes the distribution and energy of its electrons. Quantum chemical calculations can determine properties like the distribution of electron density and the dipole moment. A key part of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. rsc.org A smaller gap generally suggests higher reactivity.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating the reaction mechanisms of this compound were found.

Computational modeling can be a powerful tool to map out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. For a molecule like this compound, this could be used to study substitution reactions at the carbon bearing the bromine atom or reactions involving the morpholine nitrogen.

Molecular Dynamics Simulations for Intermolecular Interactions

There are no specific molecular dynamics simulation studies available in the literature for this compound to analyze its intermolecular interactions.

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. byu.edu An MD simulation calculates the trajectory of each particle by solving Newton's equations of motion, considering the forces exerted by neighboring particles. byu.edu For this compound, MD simulations could be used to study how individual molecules interact with each other in a condensed phase (solid or liquid). It would provide insights into intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which govern the material's bulk properties like melting point and solubility. byu.edu

Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers, Hyperpolarizability)

Publicly available computational predictions of the spectroscopic properties for this compound could not be located.

Quantum chemical calculations can predict various spectroscopic properties with a good degree of accuracy. For instance, vibrational wavenumbers corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net By comparing the computed spectrum with an experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net Other properties like hyperpolarizability, which relates to a molecule's non-linear optical (NLO) response, can also be computed. nih.gov These predictions are valuable for identifying new materials with potential applications in optics and electronics. nih.gov

Advanced Spectroscopic Analysis in Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the intermolecular forces within 4-(3-Bromopropyl)morpholine (B154003) hydrochloride. The spectra are characterized by vibrations of the morpholine (B109124) ring, the propyl chain, and the bonds associated with the halide and the hydrochloride moiety.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is distinguished by several key absorption bands. The presence of the hydrochloride salt results in a broad and prominent band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of a protonated tertiary amine. The aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the morpholine ring and the propyl chain appear as strong bands in the 2850-3000 cm⁻¹ range. researchgate.net The ether linkage (C-O-C) within the morpholine ring gives rise to a strong, characteristic stretching band, typically observed around 1115 cm⁻¹. Other important vibrations include CH₂ scissoring (~1465 cm⁻¹), C-N stretching, and C-C stretching modes. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of a molecular crystal is influenced by both internal and external crystal lattice vibrational modes. spectroscopyonline.com For 4-(3-Bromopropyl)morpholine hydrochloride, the symmetric C-H stretching and CH₂ bending modes are readily observable. The morpholine ring stretching is typically noted around 1040 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for studying low-frequency modes, including the collective motions of the molecule within the crystal lattice, which provides insight into polymorphism and solid-state packing. spectroscopyonline.comscielo.org.mx

The table below summarizes the expected key vibrational modes for this compound based on data from morpholine and its derivatives. researchgate.netresearchgate.netnist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H⁺ | Stretching | 2400 - 2700 (broad) | FT-IR |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FT-IR, Raman |

| C-H₂ | Scissoring/Bending | ~1465 | FT-IR, Raman |

| C-O-C | Asymmetric Stretch | ~1115 | FT-IR |

| C-N | Stretching | 1000 - 1200 | FT-IR, Raman |

| C-Br | Stretching | 500 - 600 | FT-IR, Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the connectivity and chemical environment of each atom in this compound can be elucidated. The protonation of the morpholine nitrogen significantly influences the chemical shifts of nearby protons and carbons, causing them to shift downfield. researchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the propyl chain and the morpholine ring protons. A broad singlet corresponding to the proton on the positively charged nitrogen (N⁺-H) is also anticipated. The methylene protons on the morpholine ring become diastereotopic and appear as two separate multiplets due to the chair conformation and protonation. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show five distinct signals: three for the propyl chain carbons and two for the morpholine ring carbons (C2/C6 and C3/C5), reflecting the molecule's symmetry.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between H-1' and H-2', and between H-2' and H-3' of the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

The predicted NMR data, based on analysis of related N-substituted morpholines, are presented below. researchgate.netresearchgate.netchemicalbook.com

Predicted ¹H-NMR Chemical Shifts (in D₂O)

| Protons | Multiplicity | Approx. Chemical Shift (ppm) |

|---|---|---|

| N⁺-H | br s | Variable |

| H-2, H-6 (Morpholine, -CH₂-O) | m | ~4.1 |

| H-3, H-5 (Morpholine, -CH₂-N⁺) | m | ~3.5 |

| H-3' (-CH₂-Br) | t | ~3.6 |

| H-1' (-N⁺-CH₂-) | t | ~3.4 |

Predicted ¹³C-NMR Chemical Shifts (in D₂O)

| Carbons | Approx. Chemical Shift (ppm) |

|---|---|

| C-2, C-6 (Morpholine, -CH₂-O) | ~63.5 |

| C-3, C-5 (Morpholine, -CH₂-N⁺) | ~51.5 |

| C-1' (-N⁺-CH₂-) | ~55.0 |

| C-2' (-CH₂-) | ~25.0 |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. nih.gov

ESI-MS and HRMS: In positive-ion mode ESI-MS, the compound is detected as the protonated free base, [M+H]⁺, where M is 4-(3-Bromopropyl)morpholine. This results in a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two major peaks separated by 2 m/z units. For the free base C₇H₁₄BrNO, the expected m/z values would be approximately 208.03 and 210.03. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of these ions, allowing for the unambiguous confirmation of the elemental composition, C₇H₁₅BrNO⁺.

Fragmentation Studies (MS/MS): Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing further structural confirmation. Collision-induced dissociation (CID) of the [M+H]⁺ ion of 4-(3-Bromopropyl)morpholine would likely involve several key fragmentation pathways. mdpi.com Common fragmentations include the neutral loss of HBr, cleavage of the propyl chain, and ring opening or cleavage of the morpholine moiety. A characteristic fragment often observed for N-alkyl morpholines is the N-methylenemorpholinium ion at m/z 100. nih.gov

| Ion | Proposed Structure / Formation | Expected m/z (for ⁷⁹Br) |

| [M+H]⁺ | Protonated Parent Molecule | 208.03 |

| [M+H-HBr]⁺ | Loss of Hydrogen Bromide | 128.1 |

| [C₅H₁₀NO]⁺ | N-methylenemorpholinium ion | 100.1 |

| [C₄H₈NO]⁺ | Morpholine ring fragment | 86.1 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net An analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, studies on related morpholine derivatives consistently show the morpholine ring adopting a stable chair conformation. iucr.org A crystallographic study would confirm this conformation and establish the orientation of the N-propyl and C-bromo substituents (likely equatorial to minimize steric hindrance). Crucially, this technique would reveal the details of the crystal packing and intermolecular interactions. The primary interaction would be a strong hydrogen bond between the morpholinium proton (N⁺-H) and the chloride anion (Cl⁻). Other weaker interactions, such as C-H···O or C-H···Cl hydrogen bonds, would also be identified, providing a complete picture of the solid-state supramolecular assembly.

Advanced Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism for Chiral Analogs)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which typically requires the presence of chromophores (e.g., double bonds, aromatic systems). This compound is a saturated aliphatic compound, lacking any significant chromophore. Therefore, it is not expected to exhibit any significant absorbance in the 200–800 nm range. Any observed absorption would be limited to the far-UV region (<220 nm), corresponding to n→σ* transitions of the heteroatoms.

Circular Dichroism (CD) for Chiral Analogs: Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound is an achiral molecule and therefore is CD-inactive. However, if chiral centers were introduced, for example by substitution on the morpholine ring or the propyl chain, CD spectroscopy would be an invaluable tool for determining the absolute configuration and studying conformational changes of such chiral analogs in solution.

Applications in Medicinal Chemistry Research As a Synthetic Precursor

Precursor to Biologically Active Molecules (e.g., Gefitinib intermediates)

One of the most prominent applications of 4-(3-halopropyl)morpholine derivatives is in the synthesis of potent, biologically active molecules, particularly in the field of oncology. It is a key building block for the assembly of the 3-morpholinopropoxy side chain, a structural feature present in several kinase inhibitors.

A primary example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The chemical name for Gefitinib is 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. In many synthetic routes, the crucial 3-morpholinopropoxy side chain is introduced by reacting a quinazoline (B50416) intermediate, such as 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol, with a 4-(3-halopropyl)morpholine reagent. This etherification reaction is a critical step in the total synthesis of the drug.

Furthermore, 4-(3-Bromopropyl)morpholine (B154003) hydrochloride and its analogues are used to create derivatives of known drugs to explore new biological activities. For instance, novel Gefitinib-1,2,3-triazole derivatives have been synthesized using a click chemistry approach. In this research, the morpholinopropoxy quinazoline core, prepared using morpholinopropyl precursors, was further modified. Several of these new derivatives demonstrated significant antitumor activity against various lung cancer cell lines. The table below details the inhibitory concentrations of selected Gefitinib derivatives, highlighting the role of the morpholine-containing scaffold in generating potent anticancer compounds.

Table 1: In Vitro Antitumor Activity of Synthesized Gefitinib-1,2,3-Triazole Derivatives

| Compound ID | NCI-H1299 IC₅₀ (µM) | A549 IC₅₀ (µM) | NCI-H1437 IC₅₀ (µM) |

|---|---|---|---|

| 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |

| 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |

Data sourced from a study on novel Gefitinib derivatives.

Scaffold for Drug Discovery Libraries

The morpholine (B109124) ring is considered a "privileged" scaffold in medicinal chemistry. nih.govnih.gov This is due to its frequent appearance in bioactive compounds and its ability to impart desirable properties such as improved aqueous solubility, metabolic stability, and favorable interactions with biological targets. nih.govbldpharm.com 4-(3-Bromopropyl)morpholine hydrochloride serves as an efficient tool for incorporating this privileged scaffold into a multitude of molecules, making it highly suitable for the construction of drug discovery libraries. nih.gov

Combinatorial chemistry and parallel synthesis are common strategies for generating large numbers of compounds for high-throughput screening. The reactivity of the bromopropyl group in this compound allows for its straightforward conjugation to various core structures containing nucleophilic functional groups like phenols, amines, or thiols. This modular approach enables the rapid generation of diverse libraries of morpholine-containing compounds. nih.gov Researchers can synthesize a collection of molecules with a common core but varying peripheral groups, including the morpholinopropyl moiety, to systematically explore the structure-activity relationship (SAR) and identify new hit compounds.

For example, a library of potential kinase inhibitors can be created by reacting a common kinase hinge-binding scaffold with a series of substituted anilines on one part of the molecule and with reagents like this compound on another part to explore the solvent-exposed region. This strategy facilitates the exploration of chemical space around a particular biological target to discover novel and potent inhibitors. mdpi.commdpi.com

Role in the Development of New Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The morpholine group, often introduced using this compound, is a key component of many modern pharmacophores. nih.govnih.gov Its inclusion can significantly influence a molecule's biological activity and pharmacokinetic profile. nih.gov

The morpholine ring can serve several roles within a pharmacophore:

Improving Physicochemical Properties: The morpholine nitrogen is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor. This combination often leads to improved solubility and better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a successful drug candidate. nih.gov

Acting as a Structural Scaffold: The defined chair conformation of the morpholine ring can act as a rigid spacer, holding other functional groups in the correct spatial orientation for optimal binding to a receptor or enzyme active site. chemicalbook.com

Direct Target Interaction: The heteroatoms of the morpholine ring can form crucial hydrogen bonds or other non-covalent interactions with amino acid residues in the target protein, contributing directly to binding affinity and potency. nih.gov

In the development of novel kinase inhibitors, for instance, the morpholinopropyl side chain often extends into the solvent-exposed region of the ATP-binding pocket. By modifying this group, medicinal chemists can fine-tune the compound's properties to achieve higher potency and selectivity. The synthesis of various analogues of 3-morpholino-1-phenylpropan-1-one (B1605873) to inhibit nitric oxide production serves as an example where the morpholine moiety is a core part of the pharmacophore being optimized for enhanced biological activity. nih.gov The use of this compound facilitates the exploration of SAR by allowing chemists to systematically append this valuable pharmacophoric element to different molecular backbones. mans.edu.egresearchgate.net

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in the pharmaceutical industry for separating and identifying individual components within a mixture. biomedres.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of 4-(3-Bromopropyl)morpholine (B154003) hydrochloride and for creating a detailed impurity profile.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For amine hydrochlorides like 4-(3-Bromopropyl)morpholine hydrochloride, reverse-phase HPLC (RP-HPLC) is a commonly employed method. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A suitable HPLC method for N-alkylated morpholine (B109124) derivatives can be adapted for this compound. The presence of the tertiary amine and the alkyl halide functionality will dictate the specific chromatographic conditions. A C18 column is often a good starting point for method development. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the ionization state of the morpholine nitrogen, which influences retention. UV detection is commonly used, with the detection wavelength selected based on the UV absorbance of the compound.

For impurity profiling, a gradient elution method, where the composition of the mobile phase is changed over time, is often necessary to separate impurities with a wide range of polarities. biomedres.us Potential impurities in this compound could include starting materials, by-products from the synthesis, and degradation products.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development and would require optimization and validation for the specific analysis of this compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While amine hydrochlorides are generally non-volatile, they can often be analyzed by GC after conversion to their more volatile free base form. This can be achieved either by in-situ derivatization or by using a headspace GC technique where the sample is heated in a sealed vial to release the volatile amine. ijpsonline.com

For the analysis of 4-(3-Bromopropyl)morpholine, a GC method would likely involve the use of a capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., DB-WAX) or a specialized amine-specific column (e.g., CP-Volamine), to achieve good peak shape for the amine. nih.gov A flame ionization detector (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds. For identification of unknown impurities, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. researchgate.net

A headspace GC method developed for dimethylamine (B145610) and triethylamine (B128534) hydrochlorides provides a relevant starting point. ijpsonline.com In this approach, the sample is dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) with a strong base such as imidazole (B134444) to liberate the free amine into the headspace for injection. ijpsonline.com

Table 2: Representative GC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | CP-Volamine, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (hold 5 min) |

| Injection Mode | Split (e.g., 20:1) |

| Sample Preparation | Dissolution in DMSO with imidazole for headspace analysis |

This table outlines a potential GC method that would need to be optimized and validated for the specific analysis of this compound.

Quantitative Analysis Methods (e.g., Titration, NMR Quantitation)

Accurate quantification of this compound is crucial for its use in research and as a pharmaceutical intermediate. Titration and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two primary methods for determining the purity and concentration of this compound.

Acid-base titration is a classic and reliable method for the quantification of amine hydrochlorides. scribd.com In this method, a solution of the amine hydrochloride is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). The reaction involves the neutralization of the hydrochloride salt.

The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically with a pH electrode. A potentiometric titration, which involves monitoring the pH as the titrant is added, generally provides more accurate and precise results. The equivalence point, where the moles of the base are stoichiometrically equivalent to the moles of the amine hydrochloride, is determined from the inflection point of the titration curve. For a successful titration, the method must be validated for specificity, linearity, accuracy, and precision. usp.orgmetrohm.com

Table 3: Example of a Titration Procedure for an Amine Hydrochloride

| Step | Procedure |

| 1. Sample Preparation | Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as deionized water or a mixed aqueous-alcoholic solvent. |

| 2. Titrant | Use a standardized solution of 0.1 M sodium hydroxide. |

| 3. Titration | Titrate the sample solution with the sodium hydroxide solution, monitoring the pH with a calibrated pH electrode. |

| 4. Endpoint Detection | Determine the equivalence point from the inflection point of the resulting titration curve (pH vs. volume of titrant). |

| 5. Calculation | Calculate the purity of the sample based on the volume of titrant consumed, its concentration, and the initial mass of the sample. |

This table provides a general outline of a titration method that would require validation for the specific analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. emerypharma.comusp.orgjeol.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the qNMR analysis of this compound, a known amount of the sample is dissolved in a deuterated solvent along with a known amount of a stable, high-purity internal standard. The internal standard should have at least one signal that is well-resolved from the signals of the analyte. By comparing the integrals of specific, non-overlapping signals from both the analyte and the internal standard, the purity of the analyte can be accurately calculated. mdpi.com

Key considerations for accurate qNMR include ensuring complete dissolution of both the sample and the internal standard, selecting appropriate relaxation delays to allow for full magnetization recovery of all relevant nuclei, and careful processing of the NMR data. emerypharma.com

Table 4: Key Parameters for a qNMR Experiment

| Parameter | Guideline |

| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., D₂O, DMSO-d₆, Methanol-d₄). |

| Internal Standard | A high-purity, stable compound with a simple NMR spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone). |

| Pulse Sequence | A simple 1D proton experiment with a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals being integrated. |

| Data Processing | Careful phasing, baseline correction, and integration of non-overlapping signals of both the analyte and the internal standard. |

| Calculation | The purity is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and internal standard. |

This table summarizes important considerations for developing a qNMR method.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways

The classical synthesis of 4-(3-Bromopropyl)morpholine (B154003) hydrochloride typically involves the N-alkylation of morpholine (B109124) with a 1,3-dihalogenated propane (B168953) derivative. While effective, this method can be prone to side reactions and may require harsh conditions. Future research is poised to explore more sophisticated and efficient synthetic routes.

Recent advances in the synthesis of morpholines and their derivatives have highlighted several promising areas. researchgate.net For instance, the development of catalytic N-alkylation methods using alcohols instead of alkyl halides presents a more atom-economical approach. akjournals.comresearchgate.net Research into novel catalysts, such as those based on copper-nickel oxides, has shown high conversion rates and selectivity for the N-alkylation of morpholine with low-carbon primary alcohols. akjournals.comresearchgate.net Exploring the adaptation of such catalytic systems for the specific synthesis of 4-(3-bromopropyl)morpholine could lead to more efficient and environmentally friendly processes.

Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent another exciting frontier. researchgate.net Designing a convergent synthesis where the morpholine ring and the bromopropyl side chain are installed concurrently could significantly streamline the production of 4-(3-Bromopropyl)morpholine hydrochloride and its analogs.

Development of Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. mdpi.com For the synthesis of this compound, future research will likely focus on developing more sustainable processes that minimize waste and energy consumption.

A significant area of interest is the use of greener solvents and reagents. ajgreenchem.com For example, a recent study demonstrated a high-yielding, one or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgchemrxiv.org This method avoids the use of traditional, often hazardous, alkylating agents and represents a significant step towards a more environmentally benign synthesis. Adapting such methodologies for the production of N-alkylated morpholines like 4-(3-Bromopropyl)morpholine could drastically reduce the environmental footprint of its synthesis.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis, particularly through the use of flow chemistry, offers numerous advantages in terms of reproducibility, scalability, and safety. vapourtec.comacs.org The integration of the synthesis of this compound into automated platforms is a logical next step to enhance its production efficiency.

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.orgnih.gov For the N-alkylation of morpholine, a continuous flow process could enable rapid optimization of reaction conditions and facilitate a seamless transition from laboratory-scale synthesis to large-scale production. acs.org Automated platforms can also incorporate in-line purification and analysis, further streamlining the manufacturing process. vapourtec.com The development of a fully automated, multi-step synthesis of this compound and its subsequent use in library synthesis for drug discovery are promising areas for future research. vapourtec.comthieme-connect.de

Design of Next-Generation Building Blocks

This compound serves as a valuable building block for introducing the morpholinopropyl moiety, which is a common feature in many biologically active compounds. e3s-conferences.orgresearchgate.netresearchgate.netresearchgate.net Future research will likely focus on utilizing this compound to design and synthesize next-generation building blocks with enhanced functionality and complexity.

By leveraging the reactivity of the bromide, a wide array of derivatives can be accessed. For instance, conversion of the bromide to an azide, alkyne, or other functional groups can provide access to a new set of building blocks amenable to click chemistry and other modern ligation techniques. This would allow for the facile incorporation of the morpholinopropyl group into a diverse range of molecular architectures, from small-molecule drug candidates to complex biologics.

Furthermore, the synthesis of chiral derivatives of 4-(3-Bromopropyl)morpholine could open up new avenues in stereoselective synthesis and the development of enantiomerically pure pharmaceuticals. The morpholine scaffold itself can be further functionalized to create bifunctional building blocks, enabling the construction of molecules with novel topologies and biological activities.

Expanding Applications in Material Science and Other Fields

While the primary application of morpholine derivatives has traditionally been in medicinal chemistry, there is a growing interest in their use in material science. e3s-conferences.org The unique physicochemical properties of the morpholine ring make it an attractive component for the design of functional materials. researchgate.net

Future research could explore the incorporation of this compound into polymer backbones to create novel materials with tailored properties. For example, polymers containing morpholine units have been investigated for their potential as "smart" hydrogels, which exhibit responsiveness to stimuli such as pH and temperature. nih.gov The presence of the morpholine group can also impart desirable characteristics such as improved thermal stability and water solubility to polymers. e3s-conferences.org

Other potential applications in material science include the use of morpholine derivatives as curing agents for resins, stabilizers for polymers, and as components of corrosion inhibitors. e3s-conferences.orgnih.gov The ability to functionalize surfaces with morpholine groups via the reactive propyl bromide handle of this compound could also be explored for the development of new coatings and functionalized nanoparticles.

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromopropyl)morpholine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via alkylation of morpholine with 3-bromopropyl bromide under basic conditions (e.g., NaHCO₃ or K₂CO₃). Key steps include:

- Reaction optimization : Temperature control (40–60°C) and solvent selection (e.g., THF or DMF) to minimize side reactions like elimination.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients).

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.6–3.8 ppm for morpholine protons) and HPLC purity analysis (>98%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR detects morpholine ring protons (δ 3.6–4.0 ppm) and bromopropyl chain protons (δ 1.8–2.2 ppm for CH₂Br).

- Mass Spectrometry (MS) : ESI-MS in positive mode confirms molecular ion [M+H]⁺ (expected m/z ~238 for C₇H₁₄BrNO⁺).

- HPLC : Reverse-phase C18 columns (ACN:H₂O with 0.1% TFA) assess purity and detect impurities like unreacted morpholine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

Contradictions in yields (e.g., 60–85%) may arise from:

- Solvent polarity : Polar aprotic solvents (DMF) may favor alkylation but increase side reactions.

- Moisture sensitivity : Use of anhydrous conditions and molecular sieves to suppress hydrolysis of the bromopropyl group.

- Analytical validation : Cross-check yields via gravimetric analysis and quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies improve the stability of this compound in aqueous solutions?

The bromopropyl group is prone to hydrolysis. Stabilization methods include:

- pH control : Buffered solutions (pH 4–6) to slow nucleophilic attack by water.

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at –20°C.

- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., morpholine or propylene glycol derivatives) .

Q. How does the bromopropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, enabling SN2 reactions with amines or thiols. Key considerations:

- Steric effects : The morpholine ring’s rigidity may slow nucleophilic attack; use polar solvents (DMSO) to enhance reactivity.

- Competing elimination : Elevated temperatures (>50°C) risk forming allylic byproducts; monitor via GC-MS.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

Methodological Guidance

Q. What experimental designs are recommended for studying its biological activity in vitro?

- Dose-response assays : Test across 1–100 µM ranges in cell lines (e.g., HEK293 or HeLa) using MTT or resazurin assays.

- Solvent controls : Use DMSO (<0.1% v/v) to avoid cytotoxicity.

- Target identification : Employ affinity chromatography with bromopropyl-linked resins to capture binding proteins .

Q. How can researchers validate conflicting data on its solubility in polar vs. nonpolar solvents?

- Solubility screening : Use shake-flask method (10 mg/mL in water, ethanol, or ethyl acetate) with UV-Vis quantification (λ=210–230 nm).

- Thermodynamic analysis : Measure Hansen solubility parameters to predict miscibility.

- Contradiction resolution : Replicate experiments under controlled humidity and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.